Ethyl 4-(propanoylamino)benzoate

Description

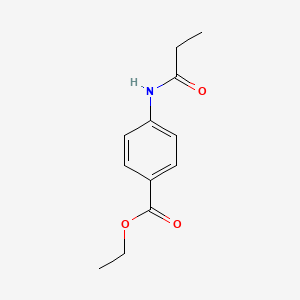

Ethyl 4-(propanoylamino)benzoate is a para-substituted benzoic acid ester featuring a propanoylamino (-NHCOCH₂CH₃) functional group. This compound belongs to a broader class of ethyl 4-substituted benzoates, which are widely studied for their structural versatility and applications in pharmaceuticals, polymer chemistry, and analytical chemistry. The propanoylamino group introduces hydrogen-bonding capabilities and moderate lipophilicity, influencing its solubility and reactivity.

Properties

CAS No. |

132371-06-3 |

|---|---|

Molecular Formula |

C12H15NO3 |

Molecular Weight |

221.25 g/mol |

IUPAC Name |

ethyl 4-(propanoylamino)benzoate |

InChI |

InChI=1S/C12H15NO3/c1-3-11(14)13-10-7-5-9(6-8-10)12(15)16-4-2/h5-8H,3-4H2,1-2H3,(H,13,14) |

InChI Key |

QQYFGAPEJNGGGI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(propanoylamino)benzoate typically involves a multi-step process. One common method starts with the alkylation of 4-aminobenzoic acid, followed by esterification and further alkylation . The reaction conditions are generally mild, involving the use of solvents like toluene and deacidifying reagents such as anhydrous potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using continuous-flow synthesis techniques. This method enhances productivity and selectivity, achieving high conversion rates and minimizing reaction times .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(propanoylamino)benzoate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding carboxylic acids.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Toluene, ethanol, acetone.

Major Products

The major products formed from these reactions include various esters, alcohols, and substituted benzoates, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 4-(propanoylamino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(propanoylamino)benzoate, particularly in its role as a local anesthetic, involves the inhibition of sodium ion channels in nerve cells. By binding to these channels, the compound reduces the permeability of the neuronal membrane to sodium ions, thereby blocking the conduction of nerve impulses and resulting in a loss of sensation .

Comparison with Similar Compounds

Substituent Group Variations

The substituent at the para position of the ethyl benzoate scaffold critically determines physicochemical and functional properties. Key analogs include:

| Compound Name | Substituent | Key Structural Feature |

|---|---|---|

| Ethyl 4-(propanoylamino)benzoate | Propanoylamino (-NHCOCH₂CH₃) | Amide linkage with a propyl chain |

| Ethyl 4-(dimethylamino)benzoate (EDB) | Dimethylamino (-N(CH₃)₂) | Tertiary amine, electron-donating |

| Ethyl 4-(carbamoylamino)benzoate | Carbamoylamino (-NHCONH₂) | Urea-like linkage |

| SABA1 (Ethyl 4-sulfonamidobenzamide) | Sulfonamidobenzamide | Sulfonamide pharmacophore |

| Ethyl-p(N-butylamino)benzoate | Butylamino (-NHCH₂CH₂CH₂CH₃) | Primary amine with a long alkyl chain |

Key Insights :

- Amide vs.

- Urea vs. Sulfonamide: Ethyl 4-(carbamoylamino)benzoate’s urea group enables stronger hydrogen bonding, while SABA1’s sulfonamide group contributes to antimicrobial activity via target interactions .

Physicochemical Properties

Key Insights :

- EDB’s dimethylamino group enhances electron density, making it effective in photoinitiation systems (e.g., 50% acrylate conversion in photopolymerization) .

Key Insights :

- Photopolymerization: EDB outperforms 2-(dimethylamino)ethyl methacrylate in resin cement conversion (50% vs. 40%) due to superior electron-donating capacity .

- Antimicrobial Activity : SABA1’s sulfonamide group disrupts bacterial efflux pumps, demonstrating potency in efflux-compromised strains .

Structure-Activity Relationships (SAR)

- Amide Linkages: Propanoylamino and carbamoylamino groups enhance target binding via hydrogen bonding, as seen in aquaporin inhibitors .

- Alkyl Chain Length: Longer chains (e.g., butylamino in Ethyl-p(N-butylamino)benzoate) increase lipophilicity, affecting biodistribution .

- Electron-Donating Groups: Dimethylamino substituents in EDB improve photoinitiation efficiency by accelerating electron transfer .

Biological Activity

Ethyl 4-(propanoylamino)benzoate is a compound of growing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of a benzoate moiety, a propanoyl group, and various functional groups such as amine and carbonyl. Its molecular formula is , with a molecular weight of approximately 221.25 g/mol. These structural features are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an inhibitor or activator of certain biochemical pathways, potentially affecting:

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, leading to antimicrobial effects.

- Receptor Modulation : The compound could modulate receptor activity, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that it may be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some tested strains are shown in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that the compound can inhibit the production of pro-inflammatory cytokines in stimulated macrophages. For instance, it significantly reduced interleukin-6 (IL-6) levels in lipopolysaccharide (LPS)-stimulated cells, indicating its potential as an anti-inflammatory agent.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study conducted by Mechkarska et al. assessed the antimicrobial efficacy of various derivatives, including this compound. The results showed that it effectively inhibited growth in multidrug-resistant strains, highlighting its therapeutic potential against resistant infections.

- Cytotoxicity Evaluation : In another study focusing on cytotoxicity, this compound was tested against cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The compound exhibited selective cytotoxicity towards these tumor cells while sparing normal human cells, suggesting a promising avenue for cancer therapy .

- Inflammation Modulation : A recent investigation revealed that this compound could modulate inflammatory responses by downregulating cytokine production in macrophages, thus presenting a dual role in managing infections and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.